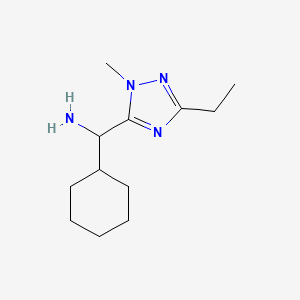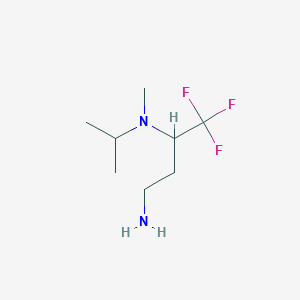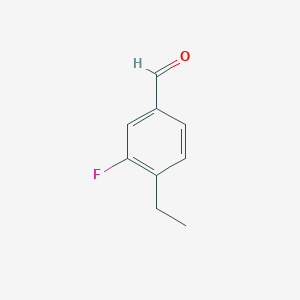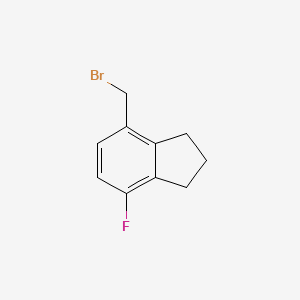
4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is an organic compound characterized by a bromomethyl group attached to the indene ring system, which also contains a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a controlled environment. This method ensures consistent product quality and higher yields. The reaction mixture is typically passed through a reactor maintained at a constant temperature, followed by purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products:
Substitution: Products include azides, nitriles, and amines.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The primary product is the methyl derivative of the compound.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzonitrile: Utilized in the synthesis of ligands and other organic compounds.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents.
Uniqueness: 4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both a bromomethyl and a fluorine substituent on the indene ring. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic and research applications .
Propiedades
Fórmula molecular |
C10H10BrF |
|---|---|
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10BrF/c11-6-7-4-5-10(12)9-3-1-2-8(7)9/h4-5H,1-3,6H2 |
Clave InChI |
YGYJQRLZNNPVKZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonylchloridehydrochloride](/img/structure/B13631231.png)
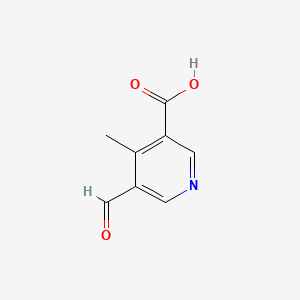
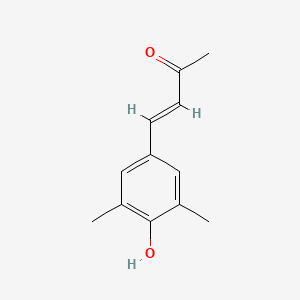
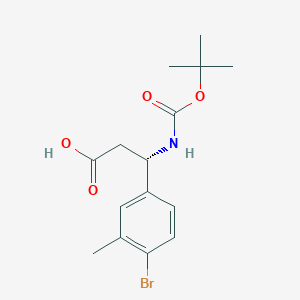
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)hydrazine](/img/structure/B13631253.png)
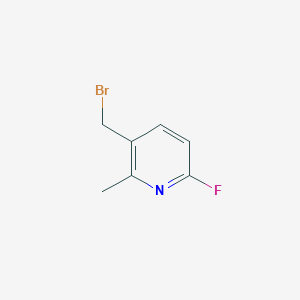
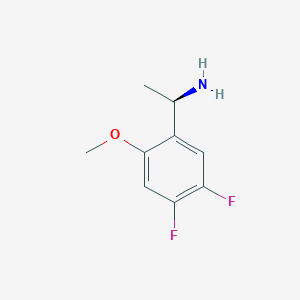
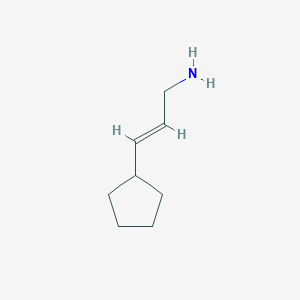
![N-[4-(4-formylphenyl)phenyl]methanesulfonamide](/img/structure/B13631279.png)

